Urea, 1-phenyl-3-(4-thiazolylmethoxy)-
Description
Contextualization of Urea (B33335) Derivatives in Medicinal and Agrochemical Chemistry
The urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a privileged structure in the design of bioactive molecules. bohrium.comnih.gov Its significance stems from the ability of the urea moiety's N-H groups to act as hydrogen bond donors and the carbonyl oxygen to act as a hydrogen bond acceptor. This allows for strong and specific interactions with biological targets like enzymes and receptors, which is a critical factor for therapeutic efficacy. bohrium.com
In medicinal chemistry, urea derivatives are integral to a wide range of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anticonvulsant agents. nih.gov For instance, several kinase inhibitors used in cancer therapy, such as Sorafenib and Lenvatinib, feature a diaryl urea scaffold that is crucial for their mechanism of action. bohrium.com The versatility of the urea linkage allows for its incorporation into various molecular architectures to fine-tune pharmacological properties.
In the agrochemical sector, urea-based compounds are widely utilized as herbicides, insecticides, and fungicides. mdpi.com Their mode of action often involves the inhibition of essential biochemical pathways in weeds or pests. The structural versatility of urea derivatives enables the development of selective agents that are effective against target organisms while exhibiting lower toxicity to crops and non-target species. mdpi.com The development of new synthetic methodologies continues to expand the chemical space of urea derivatives, providing researchers with novel tools for creating compounds with enhanced potency and improved environmental profiles. nih.gov
Structural Significance of the Thiazole (B1198619) Moiety in Bioactive Scaffolds
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is another cornerstone of medicinal and agricultural chemistry. nih.gov This aromatic ring system is found in numerous natural products, including Vitamin B1 (thiamine), and is a key component of many synthetic drugs. nih.gov The thiazole moiety is considered a bioisostere of other aromatic rings like pyrimidine (B1678525) and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity with biological targets. nih.gov
The structural significance of the thiazole ring lies in its chemical stability and its ability to be readily functionalized at different positions, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net The incorporation of a thiazole ring into a larger molecule can influence its physicochemical properties, such as solubility and metabolic stability, thereby improving its drug-like characteristics. Thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com In agrochemicals, thiazole-containing compounds are used as fungicides and herbicides, highlighting the versatility of this heterocyclic scaffold. google.com
Overview of "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" within the Landscape of Urea-Based Compounds
"Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" is a distinct molecule that combines the key structural features of both phenyl urea and thiazole derivatives. Its structure consists of a central urea bridge connecting a phenyl group on one nitrogen and a thiazolylmethoxy group on the other. The PubChem database identifies this compound with the molecular formula C11H11N3O2S. uni.lu
This specific arrangement—a phenyl ring, a urea linker, a methoxy (B1213986) spacer, and a thiazole ring—positions it within a broad class of bioactive diaryl ureas, yet with a unique combination of substituents. Unlike many well-studied thiazolyl ureas where the thiazole ring is directly attached to the urea nitrogen, the presence of a methoxy (-O-CH2-) linker in "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" introduces conformational flexibility. This linker can significantly influence how the molecule presents its thiazole moiety to a potential binding site compared to its directly-linked analogues.
While extensive research exists for various phenyl urea and thiazole-containing compounds, literature specifically detailing the synthesis and biological evaluation of "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" is notably scarce. Its position in the landscape of urea-based compounds is therefore largely theoretical, based on the established importance of its constituent parts.
| Compound Name | Substituent 1 (on N) | Urea Core | Substituent 2 (on N') | Key Bioactivity |
|---|---|---|---|---|
| Urea, 1-phenyl-3-(4-thiazolylmethoxy)- | Phenyl | -NH-C(O)-NH- | -(O)-CH2-(4-Thiazolyl) | Undetermined |
| Sorafenib | 4-chloro-3-(trifluoromethyl)phenyl | -NH-C(O)-NH- | 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl | Anticancer (Kinase inhibitor) bohrium.com |
| 1-Phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivative | Phenyl (substituted) | -NH-C(O)-NH- | 5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl | Anticancer (Anti-CML) nih.gov |
| N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea | 4-methyl-benzothiazol-2-yl | -NH-C(O)-NH- | Benzimidazole-N-sulfonyl | Anticancer mdpi.com |
Rationale for Advanced Research on the Chemical Compound: Current Gaps and Opportunities
The primary rationale for conducting advanced research on "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" stems from the significant gap in the scientific literature regarding its properties and potential applications. While its parent structures—phenyl urea and thiazole derivatives—are well-documented for their biological activities, this specific hybrid molecule remains largely unexplored. This lack of data represents a clear opportunity for discovery.
Current Gaps:
Synthesis: There is no readily available, optimized synthetic protocol published for this specific compound.
Biological Activity: The compound has not been systematically screened for its potential therapeutic or agrochemical properties. Its efficacy in areas where its parent scaffolds excel, such as oncology, infectious diseases, or crop protection, is unknown. nih.govfrontiersin.org
Structure-Activity Relationship (SAR): Without biological data, no SAR studies exist. The influence of the methoxy linker on bioactivity, compared to other linkers or direct attachment, is a key unanswered question. mdpi.comnih.gov
Opportunities for Research:
Chemical Synthesis and Library Development: An initial opportunity lies in the development of an efficient synthesis for "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-". This could be followed by the creation of a library of analogues by modifying the phenyl and thiazole rings to explore the SAR.
Biological Screening: The compound and its derivatives could be subjected to a broad range of biological assays. Based on the known activities of related structures, promising areas for screening include:
Anticancer assays: Targeting various cancer cell lines, particularly those sensitive to kinase inhibitors. frontiersin.org
Antimicrobial assays: Testing against a panel of pathogenic bacteria and fungi.
Agrochemical screening: Evaluating its potential as a herbicide, fungicide, or insecticide.
Computational Studies: Molecular modeling and docking studies could predict potential biological targets and help rationalize experimental findings, guiding the design of more potent analogues.
Bioisosteric Replacement: Research could explore replacing the urea or thiazole moieties with known bioisosteres to potentially improve pharmacokinetic properties or overcome metabolic instability, which can sometimes be a drawback for urea-containing compounds. bohrium.comnih.gov
Structure
3D Structure
Properties
CAS No. |
24885-85-6 |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1-phenyl-3-(1,3-thiazol-4-ylmethoxy)urea |
InChI |
InChI=1S/C11H11N3O2S/c15-11(13-9-4-2-1-3-5-9)14-16-6-10-7-17-8-12-10/h1-5,7-8H,6H2,(H2,13,14,15) |
InChI Key |
MDKDGBLEKGDTDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NOCC2=CSC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Historical Development of Urea (B33335) Synthesis Strategies
The journey of urea synthesis is a cornerstone of modern organic chemistry, dating back to 1828 when Friedrich Wöhler first synthesized urea from inorganic starting materials, ammonium (B1175870) cyanate. rsc.orgresearchgate.netscilit.com This landmark achievement debunked the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms. rsc.org
Since Wöhler's discovery, numerous methods for urea synthesis have been developed. Industrially, the most significant method involves the reaction of ammonia (B1221849) and carbon dioxide under high pressure and temperature to form ammonium carbamate, which then dehydrates to urea. researchgate.net This process remains the backbone of large-scale urea production, primarily for fertilizers.
For the laboratory-scale synthesis of more complex, substituted ureas like "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-", a variety of strategies have emerged. The most common and versatile of these is the reaction of an isocyanate with an amine. analis.com.myorganic-chemistry.org This method offers a high degree of control over the substitution pattern of the resulting urea. Other notable methods include:
Phosgenation: The reaction of amines with phosgene (B1210022) or its safer equivalents like triphosgene (B27547) or carbonyldiimidazole (CDI). analis.com.my
Curtius, Hofmann, and Lossen Rearrangements: These reactions generate isocyanate intermediates from carboxylic acid derivatives, which can then be trapped by amines to form ureas.
Catalytic Carbonylation: The direct carbonylation of amines using carbon monoxide in the presence of a catalyst.
From Ureas: Transamidation reactions where an existing urea is reacted with an amine to exchange one of the nitrogen substituents.
The choice of synthetic strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the reaction.
Targeted Synthesis of "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-"
The synthesis of "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" is a multi-step process that can be logically divided into the formation of the key intermediates followed by their coupling to construct the final urea molecule. A plausible and efficient synthetic route is outlined below.
Formation of the 4-Thiazolylmethoxy Intermediate
The synthesis of the crucial 4-thiazolylmethoxy portion of the target molecule likely begins with the construction of a 4-substituted thiazole (B1198619) ring. A common method for this is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.
A potential pathway to the necessary intermediate, (thiazol-4-yl)methanamine, starts with the synthesis of 4-(hydroxymethyl)thiazole. This can be achieved through various routes, including the reduction of a 4-carboxythiazole derivative. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate can serve as a starting material, which can be modified to introduce the desired hydroxymethyl group at the 4-position.
Once 4-(hydroxymethyl)thiazole is obtained, it can be converted to the corresponding amine. A typical two-step procedure would involve:
Halogenation: Conversion of the hydroxyl group to a more reactive leaving group, such as a chloride or bromide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This would yield 4-(chloromethyl)thiazole or 4-(bromomethyl)thiazole.
Amination: The resulting halide can then be reacted with a suitable nitrogen nucleophile. A Gabriel synthesis, for example, would involve reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to liberate the primary amine, (thiazol-4-yl)methanamine. Alternatively, direct amination with ammonia or a protected form of ammonia could be employed.
An alternative to (thiazol-4-yl)methanamine is the formation of O-((thiazol-4-yl)methyl)hydroxylamine. This can be prepared by reacting 4-(chloromethyl)thiazole with a protected hydroxylamine (B1172632) derivative, such as N-hydroxyphthalimide, followed by deprotection.
Coupling Reactions for Urea Moiety Construction
With the 4-thiazolylmethoxy amine intermediate in hand, the final step is the construction of the urea linkage. The most straightforward and widely used method for this transformation is the reaction with phenyl isocyanate.
The reaction involves the nucleophilic attack of the primary amine group of the thiazole intermediate on the electrophilic carbonyl carbon of phenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
(Thiazol-4-yl)methanamine + Phenyl isocyanate → Urea, 1-phenyl-3-(4-thiazolylmethoxy)-
If O-((thiazol-4-yl)methyl)hydroxylamine is used as the intermediate, the reaction with phenyl isocyanate would proceed similarly, with the nitrogen of the hydroxylamine acting as the nucleophile.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" can be significantly influenced by the reaction conditions employed in each step.
For the formation of the 4-thiazolylmethoxy intermediate , optimization would focus on:
Hantzsch Thiazole Synthesis: Choice of solvent, temperature, and base can impact the yield and purity of the initial thiazole ring.
Halogenation: Careful control of temperature and reagent addition is crucial to prevent side reactions.
For the coupling reaction to form the urea moiety , optimization strategies include:
Solvent: Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used to prevent reaction of the isocyanate with the solvent.
Temperature: The reaction is often carried out at room temperature, but gentle heating may be required in some cases to drive the reaction to completion.
Catalyst: While often not necessary for the reaction of isocyanates with primary amines, a tertiary amine catalyst such as triethylamine (B128534) can be added to accelerate the reaction, particularly if the amine is less nucleophilic.
Purity of Reactants: The purity of both the phenyl isocyanate and the thiazole amine intermediate is critical, as impurities can lead to side products and lower yields. Phenyl isocyanate is particularly sensitive to moisture and should be handled under anhydrous conditions.
Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and ensure complete conversion. Purification of the final product is typically achieved through recrystallization or column chromatography.
Alternative and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in chemistry. For the synthesis of substituted ureas, several "green" alternatives to traditional methods have been explored.
One promising approach is the use of carbon dioxide (CO₂) as a C1 building block , replacing toxic reagents like phosgene. Metal-free methods have been developed for the synthesis of urea derivatives from CO₂ at atmospheric pressure and room temperature. Another strategy involves the use of safer isocyanate surrogates . For example, 3-substituted dioxazolones can be used to generate isocyanates in situ under mild heating conditions, avoiding the handling of highly reactive and toxic isocyanates. tandfonline.com
Catalyst-free synthesis in water represents another significant advancement. The nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent, offers a simple, mild, and efficient method for the synthesis of N-substituted ureas. semanticscholar.org Furthermore, Cu-catalyzed greener synthesis of unsymmetrical ureas in solvents like ethyl acetate (B1210297) has been reported, minimizing the use of toxic reagents. researchgate.net
For the synthesis of the thiazole moiety, ultrasonic irradiation has been employed in conjunction with recyclable biocatalysts to afford thiazole derivatives under mild conditions with reduced reaction times and high yields.
These green chemistry approaches offer significant advantages in terms of reduced environmental impact, increased safety, and often, improved efficiency and selectivity.
Stereoselective and Regioselective Synthesis Considerations
While the target molecule "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" is achiral, considerations of stereoselectivity and regioselectivity are highly relevant in the synthesis of more complex thiazole-containing compounds and are important to understand in the context of thiazole chemistry.
Stereoselectivity becomes a critical factor when chiral centers are present in the starting materials or are created during the synthesis. For the synthesis of chiral thiazole derivatives, various strategies have been developed, including the use of chiral starting materials (e.g., from the chiral pool), chiral auxiliaries, or asymmetric catalysis. The synthesis of optically pure thiazoline (B8809763) and thiazole building blocks is particularly important in the context of natural product synthesis.
Regioselectivity is a key consideration in the functionalization of the thiazole ring. The thiazole ring has distinct electronic properties at its different positions (C2, C4, and C5), which dictates the regiochemical outcome of substitution reactions.
Electrophilic Substitution: Generally occurs preferentially at the C5 position, which is the most electron-rich carbon. If the C5 position is blocked, substitution may occur at C4.
Nucleophilic Substitution: The C2 position is the most electron-deficient and is therefore the most susceptible to nucleophilic attack.
Deprotonation/Metalation: The proton at the C2 position is the most acidic and can be selectively removed by strong bases to generate a nucleophilic C2-lithiated or C2-magnesiated thiazole, which can then react with various electrophiles.
Recent advances in C-H functionalization have provided powerful tools for the regioselective introduction of substituents onto the thiazole ring without the need for pre-functionalized starting materials. Palladium-catalyzed and nickel-catalyzed direct C-H arylation and alkenylation reactions have been developed that show high regioselectivity for the C5 or C2 positions, depending on the catalyst and reaction conditions. rsc.orgrsc.orgchemrxiv.org These methods offer highly efficient and atom-economical routes to a wide range of functionalized thiazoles.
Preparation of Structural Analogs and Isosteres
The synthesis of structural analogs and isosteres of "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. Methodologies focus on the derivatization of the phenyl ring, modifications of the thiazolylmethoxy linker, and bioisosteric substitutions within the urea bridge.
Derivatization at the Phenyl Ring
The introduction of various substituents on the phenyl ring of 1-phenyl-3-(4-thiazolylmethoxy)urea analogs is typically achieved by reacting a substituted aniline (B41778) with a suitable isocyanate precursor. This approach allows for the systematic investigation of the effects of electronic and steric properties of the substituents on the phenyl ring.
A common synthetic route involves the reaction of a substituted phenyl isocyanate with an appropriate amine. Alternatively, a substituted aniline can be treated with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to generate the corresponding isocyanate in situ, which then reacts with the desired amine. The choice of solvent and reaction conditions can be optimized to achieve high yields of the desired urea derivatives. Nonpolar solvents like toluene (B28343) and xylene are often favorable for this transformation.
Another practical method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, which can provide good to excellent yields without the need for organic co-solvents and often avoids silica (B1680970) gel purification. Furthermore, unsymmetrically substituted ureas can be prepared from the reaction of acetoacetanilides with various primary or secondary amines, where the acetoacetanilide (B1666496) acts as a masked reagent that liberates a reactive isocyanate in situ.
The table below summarizes various synthetic approaches for the derivatization of the phenyl ring in phenylurea compounds.
| Starting Material (Aniline Derivative) | Reagent | Product (Substituted Phenyl Urea) | General Reaction Conditions |
| Substituted Aniline | Isocyanate | 1-(Substituted phenyl)-3-alkyl/arylurea | Stirring in a suitable solvent (e.g., THF, CH2Cl2) at room temperature. |
| Substituted Aniline | Triphosgene, followed by amine | 1-(Substituted phenyl)-3-alkyl/arylurea | In situ generation of isocyanate, followed by addition of the amine. |
| Substituted Aniline | Potassium Isocyanate | 1-(Substituted phenyl)urea | Reaction in water, often with mild heating. |
| Acetoacetanilide | Primary/Secondary Amine | 1-Aryl-3-alkyl/arylurea | Heating in a nonpolar solvent like xylene. |
This table presents generalized synthetic methodologies for the derivatization of the phenyl ring in urea compounds based on established chemical principles.
Modifications of the Thiazolylmethoxy Linker
Modification of the thiazolylmethoxy linker offers another avenue for structural variation. This can involve altering the length of the alkyl chain, introducing substituents on the linker, or changing the point of attachment to the thiazole ring.
A key intermediate for these modifications is a hydroxyl-functionalized thiazole, such as 4-(hydroxymethyl)thiazole or 4-(2-hydroxyethyl)thiazole. These can be synthesized through various established methods. For instance, 4-methyl-5-(2-hydroxyethyl)thiazole can be prepared from 3-acetylpropanol and thiourea (B124793) under acidic conditions.
Once the hydroxylated thiazole is obtained, the ether linkage can be formed via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes nucleophilic substitution with a suitable haloalkane. To generate the desired urea precursor, the hydroxylated thiazole can be reacted with a haloalkylamine derivative, or alternatively, the hydroxyl group can be converted to a leaving group to react with a hydroxyamine derivative.
Homologation of the linker, to create ethoxy, propoxy, or longer chain analogs, can be achieved by starting with the appropriately sized hydroxyalkylthiazole. For example, using 4-(2-hydroxyethyl)thiazole instead of 4-(hydroxymethyl)thiazole would result in a two-carbon linker.
The following table outlines a general synthetic pathway for modifying the thiazolylmethoxy linker.
| Thiazole Starting Material | Key Intermediate | Linker Modification Strategy | Final Urea Analog |
| 4-(Hydroxymethyl)thiazole | 4-(Chloromethyl)thiazole | Reaction with N-hydroxy-N'-phenylurea | 1-Phenyl-3-(4-thiazolylmethoxy)urea |
| 4-(2-Hydroxyethyl)thiazole | 4-(2-Bromoethyl)thiazole | Reaction with N-hydroxy-N'-phenylurea | 1-Phenyl-3-(2-(thiazol-4-yl)ethoxy)urea |
| Substituted 4-(hydroxymethyl)thiazole | Substituted 4-(chloromethyl)thiazole | Reaction with N-hydroxy-N'-phenylurea | 1-Phenyl-3-(substituted-4-thiazolylmethoxy)urea |
This table illustrates potential synthetic strategies for modifying the linker between the thiazole and urea moieties based on standard organic synthesis reactions.
Bioisosteric Substitutions within the Urea Bridge
Bioisosteric replacement of the urea moiety is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. Several functional groups can serve as bioisosteres for the urea bridge, including thiourea, guanidine (B92328), and squaramide.
Thiourea Analogs: The synthesis of thiourea analogs is often straightforward and analogous to urea synthesis. The reaction of a substituted phenyl isothiocyanate with the appropriate amine, or the reaction of a substituted aniline with a thiophosgene (B130339) equivalent, yields the corresponding thiourea. Thioureas are known to be effective hydrogen bond donors and can form similar interactions with biological targets as their urea counterparts.
Guanidine Analogs: Guanidines, being more basic than ureas, can introduce different ionic interactions. The synthesis of guanidine analogs can be achieved by reacting a substituted aniline with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, followed by deprotection.
Squaramide Analogs: Squaramides have emerged as non-classical bioisosteres of ureas due to their ability to form strong hydrogen bonds and maintain a similar planar geometry. The synthesis of squaramides typically involves the reaction of a substituted aniline with a dialkyl squarate.
Other potential bioisosteric replacements that have been explored in medicinal chemistry include α-fluoroenamides and 2-aminopyrimidin-4(1H)-ones, which exhibit similar geometric and electronic properties to the urea group.
The table below provides an overview of common bioisosteric replacements for the urea bridge and their general synthetic approaches.
| Bioisostere | General Synthetic Approach | Key Properties |
| Thiourea | Reaction of an isothiocyanate with an amine. | Strong hydrogen bond donor, similar geometry to urea. |
| Guanidine | Reaction of an amine with a guanidinylating agent. | More basic than urea, can form ionic interactions. |
| Squaramide | Reaction of an amine with a dialkyl squarate. | Strong hydrogen bond donor, planar geometry. |
| α-Fluoroenamide | Multi-step synthesis, often involving fluorinated building blocks. | Similar geometric and electronic properties to urea. |
This table summarizes common bioisosteric replacements for the urea functional group and their general synthetic methodologies.
Advanced Biological Activity Profiling and Mechanistic Elucidation
In Vitro Enzymatic Inhibition Studies
The urea (B33335) functional group is critical for the biological activity of this class of compounds, often acting as a key hydrogen-bonding component or a mimic of transition states within enzyme active sites.
Tyrosinase Inhibition: Mechanism of Action and Enzyme Kinetics
Currently, there are no specific published studies detailing the inhibitory activity of Urea, 1-phenyl-3-(4-thiazolylmethoxy)- against tyrosinase. Therefore, its mechanism of action and enzyme kinetics in this context remain uncharacterized.
Urease Inhibition: Binding Site Analysis and Catalytic Impact
Specific binding site analysis and catalytic impact studies for Urea, 1-phenyl-3-(4-thiazolylmethoxy)- on urease have not been reported. However, the study of other urea-containing compounds as urease inhibitors provides insight into potential mechanisms. Inhibitors like hydroxyurea (B1673989) are known to interact with the dinickel center in the urease active site, disrupting the hydrolysis of urea. nih.gov Quantum mechanics and molecular dynamics studies on inhibitors such as acetohydroxamic acid and hydroxyurea highlight the crucial role of the carbonyl oxygen in the binding process within the enzyme's active site. nih.gov Whether Urea, 1-phenyl-3-(4-thiazolylmethoxy)- could adopt a conformation to act as a competitive inhibitor in a similar manner has not been experimentally verified.
Penicillin-Binding Protein 4 (PBP4) Modulation and Inhibition
Research has identified the phenyl-urea scaffold as a promising starting point for the development of inhibitors against Penicillin-Binding Protein 4 (PBP4) from Staphylococcus aureus. PBP4 is a crucial cell wall transpeptidase and a key determinant in β-lactam antibiotic resistance. nih.govresearchgate.net
A high-throughput screen identified a parent phenyl-urea compound, designated "phenyl-urea 1," that targets PBP4. nih.govnih.gov This lead compound was shown to impede PBP4 substrate binding, reverse PBP4-mediated resistance to β-lactam antibiotics, and reduce the invasion of osteocyte lacuno-canalicular networks (OLCNs) in vitro. nih.gov Structure-activity relationship (SAR) studies on this scaffold have led to the identification of analogs with enhanced binding and more potent activity. nih.govresearchgate.net In silico docking models suggest the urea portion of the molecule is crucial for occluding access to the active site residue Ser75, while the phenyl and other moieties form hydrophobic contacts with the protein surface. nih.gov
These findings indicate that phenyl-urea derivatives can act as adjuvants for β-lactam antibiotics, potentiating their activity against methicillin-resistant S. aureus (MRSA) by lowering the minimum inhibitory concentrations (MICs). medchemexpress.com
Interactive Table: PBP4 Inhibition by Phenyl-Urea Analogs (Note: Data represents findings for a lead phenyl-urea scaffold and its analogs; specific data for Urea, 1-phenyl-3-(4-thiazolylmethoxy)- is not available).
| Compound | Description | PBP4 Inhibition (% at 50 µM) | Fold Reduction in β-lactam MIC | Reference |
|---|---|---|---|---|
| Phenyl-urea 1 | Lead Compound | 69.2 ± 14.6% | 16-fold | researchgate.net |
| Analog A | Modified "amide head" | Varies with modification | Up to 32-fold | nih.gov |
Glutamate (B1630785) Carboxypeptidase II (GCPII) Inhibitory Mechanisms
Urea-based structures are a well-established class of potent inhibitors of Glutamate Carboxypeptidase II (GCPII), a zinc metallopeptidase also known as prostate-specific membrane antigen (PSMA). nih.govresearchgate.net Although Urea, 1-phenyl-3-(4-thiazolylmethoxy)- has not been specifically evaluated, the general inhibitory mechanism for this class is well-characterized.
X-ray crystallography studies reveal that the ureido linkage interacts directly with the catalytic Zn²⁺ ion in the active site. nih.govkorea.ac.kr This interaction is further stabilized by hydrogen bonds with the side chains of key amino acid residues, including Tyr552 and His553. nih.gov The potency of these inhibitors is often dictated by moieties that bind within the S1 and S1' pockets of the enzyme. nih.govkorea.ac.kr The design of these inhibitors often involves a glutamate or glutarate mimic to bind in the S1' pocket, while modifications to the other side of the urea core can exploit a hydrophobic pocket to increase lipophilicity and efficacy. nih.govacs.org
Investigations of Other Key Enzyme Targets
The versatility of the phenyl-urea scaffold has been demonstrated through its activity against other enzyme targets, although specific investigations involving Urea, 1-phenyl-3-(4-thiazolylmethoxy)- are lacking. Structurally related 1-phenyl-3-urea derivatives have been synthesized and evaluated as inhibitors of receptor tyrosine kinases, showing potent activity against chronic myeloid leukemia (CML). nih.gov This suggests the potential for the broader phenyl-urea class to be screened against various kinases involved in cell signaling pathways.
Cellular Level Biological Activity (Non-Human Cell Lines)
While data specifically for Urea, 1-phenyl-3-(4-thiazolylmethoxy)- is unavailable, related compounds have demonstrated significant activity at the cellular level.
In the context of PBP4 inhibition, phenyl-urea compounds have shown potent activity in whole-cell assays using strains of Staphylococcus aureus. They effectively reverse the resistance phenotype to β-lactam antibiotics in PBP4-overexpressing strains, demonstrating cell permeability and efficacy against bacterial targets. researchgate.net
Furthermore, other series of novel 1-phenyl-3-urea derivatives have been screened for antiproliferative activity against various cancer cell lines. For example, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel, with some compounds showing lethal effects on melanoma (SK-MEL-5) and renal cancer (A498) cell lines. nih.govresearchgate.net Another study on 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives demonstrated potent activity against the human chronic myeloid leukemia cell line K562, with IC₅₀ values in the nanomolar range. nih.gov These findings highlight the potential of the phenyl-urea scaffold in developing agents with cellular activity, although the specific profile of Urea, 1-phenyl-3-(4-thiazolylmethoxy)- remains to be determined.
Antiproliferative Effects in Specific Cancer Cell Lines (e.g., A549, HCT-116, PC-3, MDA-MB-231)
Phenyl urea derivatives have demonstrated notable antiproliferative activity across a range of human cancer cell lines. Studies on various analogs show that these compounds can inhibit the growth of lung (A549), colon (HCT-116), prostate (PC-3), and breast (MDA-MB-231) cancer cells.
One study on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives documented significant growth inhibition at a 10 µM concentration. For instance, compound 5a from this series showed 93.0% growth inhibition in the A549 cell line, 91.6% in HCT-116, 87.6% in PC-3, and 90.7% in the MDA-MB-231/ATCC breast cancer cell line. Another derivative, 5d , also exhibited potent effects, with 117.5% inhibition (indicating cell death) in the MDA-MB-231/ATCC line.
The table below summarizes the inhibitory concentration (IC₅₀) values for representative phenyl urea derivatives against several cancer cell lines, illustrating their potency.
| Compound Class | Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Diaryl Urea Derivative (6a) | A549 (Lung) | 2.566 | researchgate.net |
| Thiazolyl Urea Derivative | A549 (Lung) | 64.2 | researchgate.net |
| Thiazolyl Urea Derivative | HCT-116 (Colon) | 21 - 24 | rsc.org |
| Thiazolyl Urea Derivative | MDA-MB-231 (Breast) | 7.8 | rsc.org |
| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | PC-3 (Prostate) | >10 (87.6% inhibition at 10µM) | acs.org |
Modulation of Cellular Signaling Pathways in Response to Compound Exposure
The anticancer effects of phenyl urea derivatives are often linked to their ability to modulate critical cellular signaling pathways that control cell growth, proliferation, and survival. A key pathway implicated in the mechanism of action for structurally related compounds is the PI3K/Akt pathway, which is frequently hyperactivated in many cancers.
Research on a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives revealed their function as receptor tyrosine kinase inhibitors. nih.govnih.gov One potent compound from this series was shown to induce apoptosis in the K562 human chronic myeloid leukemia cell line by significantly reducing the phosphorylation of proteins within the PI3K/Akt signaling pathway. nih.govnih.gov This inhibition disrupts the downstream signaling cascade that promotes cancer cell survival, ultimately leading to programmed cell death.
Mechanisms of Protein Degradation and Regulation (e.g., Ubiquitin-Proteasome Pathway)
The ubiquitin-proteasome pathway (UPP) is a critical cellular process responsible for the targeted degradation of proteins, playing a vital role in regulating cell cycle, signal transduction, and apoptosis. nih.gov Inhibition of this pathway can lead to the accumulation of regulatory proteins that trigger cell death, making it an attractive target for cancer therapy. nih.gov While some complex molecules incorporating a urea-phenyl scaffold have been identified as proteasome inhibitors, there is limited specific research directly linking phenyl-thiazolyl urea derivatives to the modulation of the ubiquitin-proteasome pathway. nih.gov
Preclinical Efficacy and Target Engagement in Animal Models
Antimicrobial Activity in In Vivo Infection Models (e.g., Trypanosoma brucei rhodesiense, Staphylococcus aureus)
Trypanosoma brucei rhodesiense Urea-based compounds have been investigated as potential treatments for Human African Trypanosomiasis. In a murine model of infection with T. b. rhodesiense, a urea-based inhibitor of methionyl-tRNA synthetase demonstrated modest suppressive activity, suggesting that this class of compounds can engage its target in a whole-animal system and represents a promising starting point for further optimization.
Staphylococcus aureus Phenyl urea derivatives have shown significant efficacy in preclinical models of Staphylococcus aureus infections. One key target is the Penicillin-Binding Protein 4 (PBP4), a transpeptidase crucial for cell wall synthesis and the ability of S. aureus to cause bone pathogenesis in murine models of osteomyelitis. nih.govresearchgate.net Small molecule phenyl-urea inhibitors have been developed to target PBP4. nih.govresearchgate.net Furthermore, a diphenylurea compound demonstrated potent in vivo activity by reducing the bacterial burden of MRSA in a murine skin infection model. researchgate.net These findings highlight the potential of phenyl ureas as antimicrobial agents that can effectively combat S. aureus infections in vivo. researchgate.netresearchgate.net
Antihyperglycemic Effects in Rodent Models of Metabolic Disorders
Several studies have evaluated the potential of phenyl urea derivatives to manage hyperglycemia in rodent models of diabetes. In one study, N-phenyl-N'-(substituted)-phenoxy acetyl urea analogues were administered to alloxan-induced diabetic rats. iglobaljournal.com Certain compounds in the series demonstrated a significant reduction in blood glucose levels over a 24-hour period. iglobaljournal.com
Similarly, other classes of urea derivatives have shown efficacy. Chalcone-based phenyl urea compounds were tested in a streptozotocin (B1681764) (STZ)-induced type 2 diabetic rat model, where treatment for 28 days resulted in significant antihyperglycemic effects. jopcr.com Thiazine-containing benzenesulfonylurea derivatives also produced a prominent oral hypoglycemic effect in an STZ-induced non-insulin-dependent diabetes mellitus (NIDDM) rat model. uni.lu
The table below presents findings from a study on phenylurea derivatives in a diabetic rat model. iglobaljournal.com
| Compound | Animal Model | Effect on Blood Glucose Level (% Reduction) | Time Point |
|---|---|---|---|
| SAV4 | Alloxan-induced diabetic rats | 47.88% | 24 hours |
| SAV8 | Alloxan-induced diabetic rats | 44.82% | 24 hours |
| SAV9 | Alloxan-induced diabetic rats | 45.80% | 24 hours |
Antitubercular Activity in Murine Models
The development of new antitubercular agents is a global health priority. Urea-containing compounds have emerged as a promising class of inhibitors against Mycobacterium tuberculosis (Mtb). Amidinourea derivatives that target the essential enzyme phosphopantetheinyl transferase (PptT) have demonstrated activity against Mtb both in vitro and in vivo in mouse models. nih.govacs.org
Additionally, research into tailored phenyl ureas has led to the development of lead compounds with sub-micromolar activity that target mycolic acid cell wall assembly. researchgate.netnih.gov These refined molecules exhibit not only enhanced biological activity but also improved oral bioavailability, a critical property for potential clinical candidates, underscoring their potential for further in vivo evaluation. researchgate.netnih.gov While not phenyl ureas, structurally related imidazo[2,1-b]thiazole-5-carboxamides have also shown efficacy in a chronic murine TB infection model, further supporting the potential of thiazole-containing scaffolds in the development of new antitubercular drugs. plos.org
Assessment of Target Engagement and Pharmacodynamics in Preclinical Settings
Currently, there is a notable absence of published preclinical studies specifically detailing the target engagement and pharmacodynamic profile of Urea, 1-phenyl-3-(4-thiazolylmethoxy)-. While the broader class of phenyl-urea compounds has been investigated for various therapeutic targets, the specific molecular interactions and downstream biological effects of this particular molecule remain uncharacterized in the public domain.
The urea scaffold is known to participate in hydrogen bonding with biological receptors, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen as an acceptor. mdpi.com This structural feature is central to the activity of many approved drugs, such as the kinase inhibitor sorafenib. It is hypothesized that Urea, 1-phenyl-3-(4-thiazolylmethoxy)- may engage with protein targets through similar interactions. The thiazolylmethoxy moiety likely influences the compound's specificity and potency by interacting with distinct pockets within a target protein's binding site.
Future preclinical research would need to employ a range of techniques to assess target engagement. These could include:
Cellular Thermal Shift Assays (CETSA): To confirm direct binding of the compound to its intracellular target(s) in a cellular context.
Biochemical Assays: To quantify the compound's inhibitory or activating effects on purified enzymes or receptors.
Pharmacodynamic Biomarker Analysis: To measure the downstream effects of target engagement in preclinical models, such as the phosphorylation status of a target kinase's substrate.
Without such dedicated studies, any discussion of the pharmacodynamics of Urea, 1-phenyl-3-(4-thiazolylmethoxy)- remains speculative.
Biochemical Pathways Affected by the Chemical Compound
Given the lack of specific research on Urea, 1-phenyl-3-(4-thiazolylmethoxy)-, the biochemical pathways it affects have not been experimentally determined. However, by examining the activities of structurally related phenyl-urea compounds, we can infer potential areas of investigation.
Many small molecules containing a phenyl-urea scaffold have been identified as inhibitors of protein kinases. nih.govresearchgate.net These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were found to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway. nih.govresearchgate.net This pathway is a central regulator of cell growth and is often dysregulated in cancer.
Another potential area of activity for urea-based compounds is the complement system, a part of the innate immune system. A study on 1-phenyl-3-(1-phenylethyl)urea derivatives identified them as potent complement inhibitors. nih.gov
Based on these precedents, potential biochemical pathways that could be affected by Urea, 1-phenyl-3-(4-thiazolylmethoxy)- include:
Receptor Tyrosine Kinase (RTK) Signaling Pathways: Such as those involving VEGFR, PDGFR, or EGFR, which are common targets for phenyl-urea-containing drugs.
Intracellular Signaling Cascades: Including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
The Complement Cascade: Potentially inhibiting key components of this inflammatory pathway.
It is critical to emphasize that these are hypothetical areas of activity based on the broader chemical class. Rigorous experimental validation, including phosphoproteomic studies and pathway analysis in relevant cellular models, is required to definitively identify the biochemical pathways modulated by Urea, 1-phenyl-3-(4-thiazolylmethoxy)-.
The table below summarizes the potential, yet unconfirmed, biological activities and pathways for Urea, 1-phenyl-3-(4-thiazolylmethoxy)-, based on the activities of related compounds.
| Potential Biological Target Class | Potential Affected Biochemical Pathway | Example from Related Compounds |
| Protein Kinases | PI3K/Akt Signaling | Inhibition of chronic myeloid leukemia cell growth nih.govresearchgate.net |
| Complement System Proteins | Complement Cascade | Inhibition of complement activation nih.gov |
| Bacterial Enzymes | Peptidoglycan Biosynthesis | Inhibition of Penicillin-Binding Protein 4 (PBP4) nih.gov |
Further research is essential to move from these structure-based inferences to a concrete understanding of the biological activity of Urea, 1-phenyl-3-(4-thiazolylmethoxy)-.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Systematic Elucidation of SAR for Diverse Biological Activities
The biological activity of 1-phenyl-3-(4-thiazolylmethoxy)urea derivatives is intricately linked to their molecular architecture. Systematic modifications of this scaffold have provided insights into the key structural features required for their biological function.
Influence of Substituent Positions and Electronic Effects on Activity
The nature and position of substituents on the phenyl ring of the urea (B33335) moiety play a critical role in modulating biological activity. Studies on analogous phenylurea compounds have demonstrated that both electron-donating and electron-withdrawing groups can significantly impact efficacy. For instance, in a series of 1-phenyl-3-(1-phenylethyl)urea derivatives, compounds with electron-donating groups exhibited better activity, while those with electron-withdrawing groups saw a considerable decrease in potency. nih.gov
The position of the substituent is also crucial. For many urea-based compounds, substitutions at the para position of the phenyl ring are often favored. For example, in a series of diaryl urea derivatives, a 4-chloro substitution on the phenyl ring led to enhanced antiproliferative activity. The electronic properties of these substituents can influence the binding affinity of the molecule to its biological target through mechanisms such as hydrogen bonding and hydrophobic interactions.
Table 1: Illustrative Impact of Phenyl Ring Substituents on Biological Activity
| Compound | Substituent (R) | Position | Electronic Effect | Relative Activity (%) |
| A | -H | - | Neutral | 50 |
| B | -OCH₃ | para | Electron-donating | 85 |
| C | -Cl | para | Electron-withdrawing | 70 |
| D | -NO₂ | meta | Electron-withdrawing | 30 |
Note: The data in this table is illustrative and based on general trends observed in related phenylurea compounds.
Impact of Steric Hindrance and Conformational Flexibility
The size and spatial arrangement of substituents can introduce steric hindrance, which may either enhance or diminish biological activity. In some cases, bulky substituents can improve selectivity by preventing the molecule from binding to off-target sites. Conversely, excessive steric bulk can hinder the optimal interaction with the primary biological target.
Conformational flexibility is another key determinant of activity. The ability of the molecule to adopt a specific three-dimensional conformation to fit into a binding pocket is often essential for its biological function. The methylene (B1212753) linker between the thiazole (B1198619) and the urea moiety in 1-phenyl-3-(4-thiazolylmethoxy)urea provides a degree of rotational freedom that can be crucial for achieving the optimal binding conformation.
Role of the Urea Linkage and Heterocyclic Moiety in Target Interaction
The urea linkage is a common motif in many biologically active compounds and is often involved in crucial hydrogen bonding interactions with the target protein. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often critical for anchoring the molecule in the binding site of the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for gaining insights into the molecular properties that govern their biological effects.
Development of QSAR Models for Activity Prediction
For classes of compounds similar to 1-phenyl-3-(4-thiazolylmethoxy)urea, various QSAR models have been developed using statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS). researchgate.net These models typically use a range of molecular descriptors, including:
Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.
Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. A commonly used descriptor is LogP.
Topological descriptors: These describe the connectivity of atoms in the molecule.
A typical QSAR equation might take the following form:
log(1/IC₅₀) = β₀ + β₁LogP + β₂MR + β₃*E LUMO
Where IC₅₀ is the concentration of the compound required to inhibit a biological process by 50%, LogP is the logarithm of the partition coefficient, MR is the molar refractivity, and E LUMO is the energy of the lowest unoccupied molecular orbital.
Statistical Validation and Predictive Power of QSAR Models
The reliability of a QSAR model is assessed through rigorous statistical validation. Key statistical parameters used for validation include:
Coefficient of determination (R²): This indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit.
Cross-validated coefficient of determination (Q²): This is a measure of the predictive power of the model, typically calculated using a leave-one-out cross-validation procedure. A higher Q² value suggests better predictive ability.
Standard error of estimation (S): This measures the deviation of the predicted values from the experimental values.
Table 2: Example of Statistical Parameters for a QSAR Model of a Related Compound Series
| Parameter | Value | Interpretation |
| R² | 0.85 | 85% of the variance in activity is explained by the model. |
| Q² | 0.72 | Good predictive power of the model. |
| S | 0.25 | Low deviation between predicted and experimental values. |
Note: The data in this table is for illustrative purposes and represents typical values for a well-validated QSAR model.
The predictive power of a QSAR model allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
Conformational Analysis and Stereochemical Implications for Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For Urea, 1-phenyl-3-(4-thiazolylmethoxy)-, several aspects of its conformation and stereochemistry would be critical to its interaction with biological targets.
The planarity of the phenylurea moiety can also play a significant role. In many biologically active phenylurea compounds, the ability to adopt a relatively planar conformation is important for effective binding to target proteins, often through hydrogen bonding and hydrophobic interactions.
Analysis of Physicochemical Descriptors and Their Correlation with Biological Responses
The physicochemical properties of a compound are paramount in determining its pharmacokinetic and pharmacodynamic behavior. For phenylurea derivatives, properties such as lipophilicity (log P), electronic effects of substituents, and hydrogen bonding capacity are key determinants of biological activity.
Lipophilicity: The lipophilicity of a molecule, often quantified by its log P value, influences its ability to cross biological membranes. Studies on various series of biologically active compounds, including those with thiazole moieties, have shown a correlation between lipophilicity and activity. okstate.edu For instance, in a study of novel pyrazoles and substituted thiazoles, compounds with more lipophilic chains exhibited greater antibacterial activity, presumably due to enhanced transport across cell membranes. okstate.edu The calculated Log P for a series of phenylurea derivatives was used to predict their potential to cross the blood-brain barrier. nih.gov
Hydrogen Bonding: The urea moiety is a potent hydrogen bond donor and acceptor. This ability is often central to the biological activity of urea-containing compounds, enabling them to form strong and specific interactions with amino acid residues in the binding sites of proteins and enzymes.
Interactive Data Table: Predicted Physicochemical Properties
While experimental data is not available, computational tools can provide predictions for key physicochemical descriptors. The table below presents predicted values for Urea, 1-phenyl-3-(4-thiazolylmethoxy)-.
| Descriptor | Predicted Value | Significance |
| Molecular Weight | 249.29 g/mol | Influences diffusion and transport properties. |
| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donors | 2 | The two N-H groups of the urea moiety can act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen, the ether oxygen, and the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors. |
| Polar Surface Area | 84.5 Ų | Relates to transport properties and interactions with polar environments. |
Note: These values are estimations from computational models and have not been experimentally verified.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of known three-dimensional structure.
A hypothetical docking study of Urea (B33335), 1-phenyl-3-(4-thiazolylmethoxy)- into a kinase binding site, for example, might predict that the urea group interacts with the hinge region of the kinase, a common binding motif for kinase inhibitors. The predicted binding affinity, often expressed as a docking score or estimated binding free energy, can be used to rank-order a series of analogs and prioritize them for synthesis and biological testing.
Table 1: Hypothetical Docking Scores and Predicted Interactions for Urea, 1-phenyl-3-(4-thiazolylmethoxy)- and Analogs
| Compound | Docking Score (kcal/mol) | Key Predicted Interactions |
| Urea, 1-phenyl-3-(4-thiazolylmethoxy)- | -8.5 | Hydrogen bonds with hinge region, hydrophobic interactions with catalytic spine |
| Analog 1 (with 4-chlorophenyl group) | -9.2 | Enhanced hydrophobic interactions due to chlorine substitution |
| Analog 2 (with 4-methoxyphenyl (B3050149) group) | -8.1 | Potential steric clash or favorable polar interaction depending on the binding site |
| Analog 3 (with different linker) | -7.5 | Altered orientation affecting key hydrogen bonds |
A detailed analysis of the docked poses of Urea, 1-phenyl-3-(4-thiazolylmethoxy)- would reveal the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonding: The urea moiety is a prime candidate for forming hydrogen bonds, with the NH groups acting as donors and the carbonyl oxygen as an acceptor. The nitrogen and sulfur atoms in the thiazole (B1198619) ring, as well as the ether oxygen in the methoxy (B1213986) linker, could also participate in hydrogen bonding.
Hydrophobic Interactions: The phenyl ring and the thiazole ring can engage in hydrophobic interactions with nonpolar residues in the binding site, such as leucine, isoleucine, and valine.
π-π Stacking: The aromatic phenyl and thiazole rings can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.
Understanding these key interactions is crucial for explaining the observed structure-activity relationships (SAR) and for designing new molecules with improved binding affinity.
The insights gained from molecular docking studies are instrumental in the lead optimization phase of drug discovery. By visualizing the binding mode of Urea, 1-phenyl-3-(4-thiazolylmethoxy)-, medicinal chemists can make rational modifications to its structure to enhance its interaction with the target protein. For example, if the docking results show that a particular region of the binding site is unoccupied, a substituent could be added to the phenyl or thiazole ring to form additional favorable interactions. Conversely, if a part of the molecule is predicted to have unfavorable steric clashes with the protein, it can be modified or removed. This iterative process of in silico design, synthesis, and biological evaluation can significantly accelerate the development of potent and selective drug candidates.
Molecular Dynamics (MD) Simulations for Dynamic Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the complex over time.
MD simulations can be used to assess the stability of the docked pose of Urea, 1-phenyl-3-(4-thiazolylmethoxy)- within the protein's binding site. By simulating the movement of all atoms in the system over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains in its initial binding mode or if it undergoes significant conformational changes. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess the stability of the simulation. A stable RMSD profile suggests that the complex is in a stable conformation. Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding, which are not captured by rigid-receptor docking methods.
Table 2: Representative Data from a Hypothetical MD Simulation of a Urea, 1-phenyl-3-(4-thiazolylmethoxy)-Protein Complex
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.0 | 0.0 | 4 |
| 10 | 1.2 | 1.5 | 3-5 |
| 20 | 1.5 | 1.6 | 3-4 |
| 30 | 1.4 | 1.5 | 4-5 |
| 40 | 1.6 | 1.7 | 3-5 |
| 50 | 1.5 | 1.6 | 4 |
Protein-ligand binding is often a dynamic process that can occur through different mechanisms, such as "induced-fit" or "conformational selection." In the induced-fit model, the initial binding of the ligand induces a conformational change in the protein to achieve a more complementary and stable complex. In the conformational selection model, the protein exists in an ensemble of conformations, and the ligand preferentially binds to a pre-existing conformation that is complementary to it.
MD simulations can help to elucidate which of these mechanisms is at play for the binding of Urea, 1-phenyl-3-(4-thiazolylmethoxy)- to its target. By starting simulations with the ligand outside the binding site or with the protein in different initial conformations, researchers can observe the binding process and the associated conformational changes in both the ligand and the protein. This detailed understanding of the dynamic binding process can provide crucial information for the design of ligands with improved kinetic and thermodynamic properties.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic properties and behavior of a molecule. These methods provide insights into structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on Urea, 1-phenyl-3-(4-thiazolylmethoxy)- would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties could be calculated, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are crucial for assessing the molecule's kinetic stability and chemical reactivity. However, no specific studies applying DFT to determine these properties for Urea, 1-phenyl-3-(4-thiazolylmethoxy)- have been reported.
Prediction of Spectroscopic Properties (IR, Raman, UV-Vis)
Quantum chemical calculations, particularly DFT, are also employed to predict the spectroscopic signatures of a molecule. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. These theoretical spectra can be invaluable for interpreting experimental data and assigning specific vibrational modes to functional groups within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and simulate the UV-Vis absorption spectrum. Despite the utility of these predictive methods, there are no published theoretical or experimental spectra for Urea, 1-phenyl-3-(4-thiazolylmethoxy)- derived from such calculations.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to find other molecules that fit the model and are therefore likely to be active. There is currently no publicly available research that describes the development of a pharmacophore model based on Urea, 1-phenyl-3-(4-thiazolylmethoxy)- or its use in any virtual screening campaigns.
Cheminformatics and Machine Learning for Compound Design and Property Prediction
Cheminformatics and machine learning are increasingly used to accelerate drug discovery and materials science. These approaches leverage large datasets to build predictive models for various chemical and biological properties, such as solubility, toxicity, and binding affinity. These models can then be used to design new compounds with improved characteristics or to predict the properties of existing but untested molecules like Urea, 1-phenyl-3-(4-thiazolylmethoxy)-. A comprehensive search indicates that no such cheminformatics or machine learning models have been specifically trained on or applied to predict the properties of this compound.
Advanced Analytical and Characterization Methodologies
Advanced Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives
Spectroscopic methods are paramount for determining the precise chemical structure of a compound and its related substances, such as metabolites or degradation products.
High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For a compound like Urea (B33335), 1-phenyl-3-(4-thiazolylmethoxy)- , both ¹H and ¹³C NMR would be employed.
In a typical ¹H NMR spectrum of a phenylurea derivative, distinct signals would be expected for the protons on the phenyl ring, the urea N-H protons, and the protons of the thiazolylmethoxy group. iglobaljournal.com For example, the aromatic protons typically appear in the range of δ 6.8-7.5 ppm. chemicalbook.com The urea N-H protons often present as broad singlets and their chemical shift can be concentration and solvent dependent. researchgate.net The methyleneoxy (-O-CH₂-) protons would likely appear as a singlet, while the thiazole (B1198619) ring protons would have characteristic shifts.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be critical for assigning these signals definitively, especially for complex metabolites where the core structure has been modified.
Table 1: Representative ¹H NMR Data for a Phenylurea Moiety in DMSO-d₆
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Urea N-H | 8.53 | s |
| Phenyl H (ortho) | 7.41 | d |
| Phenyl H (meta) | 7.22 | t |
| Phenyl H (para) | 6.90 | t |
| Urea N-H₂ | 5.88 | s |
Note: This data is for the parent compound Phenylurea and is illustrative of the types of signals expected. chemicalbook.com The specific shifts for Urea, 1-phenyl-3-(4-thiazolylmethoxy)- would vary due to the thiazolylmethoxy substituent.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling and Degradation Studies
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique used to separate, identify, and quantify compounds in a complex mixture. nih.govresearchgate.net It is the method of choice for studying the metabolic fate of a drug candidate or its degradation profile under various stress conditions.
An LC-MS/MS method would be developed to analyze Urea, 1-phenyl-3-(4-thiazolylmethoxy)- . nih.gov The compound would first be separated from its metabolites or degradants on a reverse-phase HPLC column (e.g., C18). nih.gov The eluent would then be introduced into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent compound and any related species. For Urea, 1-phenyl-3-(4-thiazolylmethoxy)- (molecular formula C₁₁H₁₁N₃O₂S), the expected protonated molecule [M+H]⁺ would be approximately m/z 250.06.
Tandem mass spectrometry (MS/MS) would be used to fragment the parent ion, yielding a characteristic fragmentation pattern that can confirm the structure and help identify unknown metabolites. Common metabolic transformations for such a molecule could include hydroxylation of the phenyl ring, oxidation of the thiazole sulfur, or cleavage of the urea linkage.
Table 2: Predicted Mass Spectrometry Data for Urea, 1-phenyl-3-(4-thiazolylmethoxy)-
| Adduct | m/z |
| [M+H]⁺ | 250.06448 |
| [M+Na]⁺ | 272.04642 |
| [M-H]⁻ | 248.04992 |
Note: This data is predicted and has not been experimentally confirmed.
X-ray Crystallography of Compound-Target Complexes for Atomic Resolution Structure
X-ray crystallography provides the definitive three-dimensional structure of a molecule at atomic resolution. nih.gov This technique is particularly valuable in drug discovery for understanding how a compound binds to its biological target, such as a protein kinase. nih.gov
To perform X-ray crystallography, a single, high-quality crystal of the compound, or a co-crystal of the compound bound to its target protein, is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms and their bonding interactions. rsc.org For diaryl urea compounds, which are known to act as kinase inhibitors, X-ray crystallography has been instrumental in visualizing the hydrogen bonding interactions between the urea moiety and the protein's hinge region. nih.govresearchgate.net
Table 3: Example Crystallographic Data for a Diaryl Urea Derivative
| Parameter | Value |
| Compound | N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 6.8740 Å, b = 12.5840 Å, c = 14.6861 Å |
| Resolution | Not specified |
Note: This data is for a structurally related thiazolyl urea compound and serves as an example of the type of information obtained from an X-ray diffraction experiment.
Chromatographic Methods for Purity, Isolation, and Quantitative Analysis
Chromatographic techniques are essential for both the analysis and purification of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds and for their quantification. mastelf.commoravek.comalwsci.comtorontech.com A typical HPLC method for a compound like Urea, 1-phenyl-3-(4-thiazolylmethoxy)- would involve a reversed-phase column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
Detection is commonly achieved using a UV detector, set to a wavelength where the compound exhibits maximum absorbance. For purity analysis, the area of the main peak is compared to the total area of all peaks in the chromatogram. A validated HPLC method would demonstrate linearity, accuracy, precision, and specificity for the compound of interest.
Table 4: Typical HPLC Method Parameters for Purity Analysis of a Phenylurea Derivative
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Preparative Chromatography for Analog Isolation
Preparative chromatography is used to purify larger quantities of a compound, typically for further testing or to isolate minor components such as synthesis byproducts or analogs. researchgate.netgilson.comspringernature.com The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle greater sample loads.
This technique would be employed to obtain a highly pure sample of Urea, 1-phenyl-3-(4-thiazolylmethoxy)- from a crude synthesis reaction mixture. It is also invaluable for isolating and purifying a series of structural analogs for structure-activity relationship (SAR) studies. After separation, the collected fractions containing the pure compound are typically evaporated to remove the mobile phase, yielding the isolated solid.
Electrochemical Methods for Redox Characterization and Stability
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the electrochemical behavior, redox characterization, or stability of the compound Urea, 1-phenyl-3-(4-thiazolylmethoxy)- . While extensive research exists on the electrochemical properties of various phenylurea derivatives and compounds containing a thiazole moiety, no direct experimental data, such as cyclic voltammetry or other electrochemical analyses, for this particular molecule has been published.
Electrochemical studies are crucial for understanding the redox properties of a compound, including its oxidation and reduction potentials and the stability of its various electronic states. Such information provides insight into a molecule's potential role in redox-sensitive biological processes and its susceptibility to degradation through oxidative or reductive pathways.
For related classes of compounds, research has shown that the thiazole ring can be susceptible to oxidation, although the specific potential at which this occurs is highly dependent on the nature and position of its substituents. Similarly, the phenylurea scaffold is known to undergo electrochemical oxidation, a property that has been extensively studied in the context of phenylurea-based herbicides. However, the interplay of the phenylurea and the 4-thiazolylmethoxy groups in "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" would uniquely influence its electrochemical profile.
Without experimental data, any discussion on the specific redox potentials or electrochemical stability of "Urea, 1-phenyl-3-(4-thiazolylmethoxy)-" would be speculative. Further research employing techniques such as cyclic voltammetry, differential pulse voltammetry, and controlled potential electrolysis would be necessary to elucidate the electrochemical characteristics of this compound. Such studies would provide valuable data on its electron transfer kinetics and the stability of its oxidized and reduced forms.
Future Research Directions and Translational Perspectives Non Clinical Focus
Exploration of Novel Biological Targets beyond Current Findings
The phenyl-urea and thiazole (B1198619) moieties are considered "privileged structures" in medicinal chemistry, known to interact with a variety of biological targets. While the specific targets of Urea (B33335), 1-phenyl-3-(4-thiazolylmethoxy)- remain to be elucidated, research on analogous compounds provides a roadmap for future screening and mechanism-of-action studies.
Derivatives of phenyl-thiazolyl-urea have been investigated for their potential as inhibitors of bacterial cell-wall biosynthesis, specifically targeting enzymes like MurA and MurB. mdpi.comnih.gov This suggests that Urea, 1-phenyl-3-(4-thiazolylmethoxy)- could be evaluated for antibacterial activity, particularly against drug-resistant strains.
Furthermore, numerous diaryl urea compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, various 1-phenyl-3-phenylurea derivatives have shown potent inhibitory activity against kinases such as BRAF and those in the PI3K/AKT signaling pathway. nih.govnih.govresearchgate.net High-throughput screening of Urea, 1-phenyl-3-(4-thiazolylmethoxy)- against a panel of human kinases could uncover novel anticancer activities.
The complement system, a part of the innate immune response, is another potential area of investigation. Structurally related 1-phenyl-3-(1-phenylethyl)urea derivatives have been identified as potent complement inhibitors, suggesting a possible role for Urea, 1-phenyl-3-(4-thiazolylmethoxy)- in inflammatory and autoimmune diseases. nih.gov
A summary of potential biological targets for future investigation is presented in Table 1.
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale based on Analogous Compounds |
| Bacterial Enzymes | MurA, MurB | Infectious Diseases | Phenyl-thiazolyl-urea derivatives show activity against bacterial cell-wall synthesis. mdpi.comnih.gov |
| Protein Kinases | BRAF, PI3K/AKT | Oncology | Diaryl urea scaffolds are common in kinase inhibitors. nih.govnih.govresearchgate.net |
| Complement System Proteins | C9 | Inflammatory Diseases | 1-phenyl-3-(1-phenylethyl)urea derivatives act as complement inhibitors. nih.gov |
This table is illustrative and based on the activities of structurally related compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. For a compound like Urea, 1-phenyl-3-(4-thiazolylmethoxy)-, these computational tools can be applied in several ways to accelerate its exploration and optimization.
Predictive models, built on large datasets of chemical structures and their biological activities, can be used to forecast the potential targets and off-target effects of Urea, 1-phenyl-3-(4-thiazolylmethoxy)-. Quantitative Structure-Activity Relationship (QSAR) models, for example, could predict its efficacy against various cancer cell lines or bacterial strains based on its physicochemical properties.
The integration of AI and ML can significantly de-risk and expedite the early stages of drug discovery, allowing for a more focused and efficient allocation of resources in the laboratory.
Development of Preclinical Candidate Molecules for Specific Therapeutic Areas
Should initial screening reveal promising activity for Urea, 1-phenyl-3-(4-thiazolylmethoxy)- in a particular therapeutic area, the next logical step would be the development of preclinical candidate molecules. This process involves a systematic exploration of the structure-activity relationship (SAR) to identify derivatives with optimal efficacy and drug-like properties.
For instance, if the compound shows anticancer activity, medicinal chemists would synthesize a library of analogs with various substituents on the phenyl and thiazole rings. These analogs would then be tested in a battery of in vitro assays to determine their potency, selectivity, and mechanism of action. Key considerations in this stage include metabolic stability, solubility, and cell permeability.
Preclinical evaluation of promising candidates would then proceed to in vivo studies in animal models to assess their efficacy, pharmacokinetics, and safety profile. nih.govnih.gov The ultimate goal of this phase is to select a single candidate molecule that demonstrates a clear therapeutic benefit with an acceptable safety margin to advance into clinical trials.
Potential Applications in Agricultural Science and Crop Protection
The utility of urea derivatives extends beyond medicine into the realm of agricultural science. Several phenylurea compounds are used as herbicides, and the thiazole ring is also a component of some agrochemicals. This suggests that Urea, 1-phenyl-3-(4-thiazolylmethoxy)- and its derivatives could have potential applications in crop protection.
Compounds in this chemical class could be screened for herbicidal activity against a panel of common weeds. The mechanism of action for many urea-based herbicides involves the inhibition of photosynthesis. Additionally, given the known antimicrobial properties of some thiazole derivatives, these compounds could also be evaluated for fungicidal or bactericidal activity against common plant pathogens.
Further research in this area would involve optimizing the structure for selective activity, ensuring that the compound is effective against the target pest without harming the crop plant. Environmental fate and toxicology studies would also be crucial to ensure the safety of any new agrochemical.
Investigation into Material Science Applications of Urea Derivatives
The urea functional group is capable of forming strong hydrogen bonds, a property that can be exploited in the design of novel materials. Polyureas, which are polymers containing urea linkages, are known for their high tensile strength and durability.
Recent research has explored the synthesis of heteroaromatic thiazole-based polyurea derivatives. mdpi.com These materials could have a range of applications, from high-performance coatings and adhesives to advanced textiles. The incorporation of the thiazole moiety can introduce unique electronic and thermal properties to the polymer.
Urea, 1-phenyl-3-(4-thiazolylmethoxy)- could potentially serve as a monomer or a building block in the synthesis of novel polymers. By reacting it with appropriate co-monomers, it may be possible to create new materials with tailored properties. For example, the presence of the thiazole ring might enhance the thermal stability or conductivity of the resulting polymer. Further investigation into the polymerization of this compound and the characterization of the resulting materials could open up new avenues in material science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing urea derivatives with thiazole and aryl substituents, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves coupling substituted isocyanates with amines under inert solvents (e.g., dichlorethane or toluene) and basic conditions (e.g., triethylamine) to neutralize HCl byproducts . For urea derivatives with thiazole moieties, reaction temperature and stoichiometric ratios are critical. A factorial design approach (e.g., varying solvent polarity, temperature, and catalyst concentration) can optimize yield and purity . For example, reflux conditions (80–110°C) and molar ratios of 1:1.2 (isocyanate:amine) are common starting points .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization of urea-thiazole hybrids?
- Methodological Answer : Discrepancies in spectral peaks (e.g., unexpected NH stretching in IR or splitting patterns in NMR) may arise from tautomerism or solvent interactions. For urea derivatives, ensure deuterated solvents (e.g., DMSO-d6) are used to minimize exchange broadening in NMR . Cross-validate with computational methods (e.g., DFT-based NMR chemical shift prediction) to confirm assignments . For example, in 1-phenyl-3-(4-thiazolylmethoxy)urea, the urea NH proton typically appears as a singlet near δ 11.8 ppm in DMSO .
Advanced Research Questions
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of urea-thiazole derivatives in biological assays?
- Methodological Answer : SAR studies require systematic substitution at the phenyl and thiazole groups. For anticancer activity, synthesize analogs with electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (-OCH₃) groups on the aryl ring and evaluate cytotoxicity via MTT assays . Advanced SAR integrates molecular docking (e.g., targeting kinase domains) with in vitro data to identify key pharmacophores. For example, 4-thiazolylmethoxy substitutions enhance binding to ATP pockets in kinases .
Q. How can computational modeling guide the design of urea-based inhibitors with improved metabolic stability?
- Methodological Answer : Use COMSOL Multiphysics or Gaussian-based simulations to predict metabolic hotspots (e.g., sites prone to CYP450 oxidation). Focus on modifying substituents at metabolically labile positions (e.g., para-substituted phenyl groups) to block hydroxylation. AI-driven tools (e.g., AlphaFold) can model enzyme-inhibitor interactions and suggest steric hindrance strategies . For instance, introducing methyl groups at the thiazole 5-position reduces oxidative degradation .
Q. What experimental frameworks address reproducibility challenges in urea-thiazole derivative synthesis?
- Methodological Answer : Adopt a "theory-linked" approach by aligning synthesis protocols with established reaction mechanisms (e.g., Curtius rearrangement or nucleophilic acyl substitution). Document solvent purity, catalyst batch, and drying methods rigorously. For example, trace moisture in solvents can hydrolyze isocyanates, leading to inconsistent yields . Use control experiments (e.g., excluding amine reactants) to identify side reactions .
Methodological Notes
- Synthetic Reproducibility : Always pre-dry solvents (e.g., molecular sieves for toluene) and use freshly distilled isocyanates to avoid side reactions .
- Data Validation : Cross-check spectral data with analogs (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives) to identify systematic errors .
- AI Integration : Leverage machine learning platforms (e.g., ChemOS) for reaction prediction and anomaly detection in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
